N-cyclohexyl-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide
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Overview
Description
N-CYCLOHEXYL-2-[2-METHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclohexyl group, a methyl group, and a trifluoroacetyl group attached to an indole ring, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-2-[2-METHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The trifluoroacetyl group is then introduced through a Friedel-Crafts acylation reaction using trifluoroacetic anhydride and a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of solvents and catalysts to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-2-[2-METHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-CYCLOHEXYL-2-[2-METHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-2-[2-METHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The indole ring structure may also contribute to its biological activity by facilitating interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
N-CYCLOHEXYL-2-METHYL-3-[(2,2,2-TRIFLUOROACETYL)AMINO]BENZAMIDE: Shares a similar trifluoroacetyl group but differs in the overall structure and functional groups.
2,2,2-TRIFLUORO-N-METHYL-N-(TRIFLUOROACETYL)ACETAMIDE: Contains the trifluoroacetyl group but lacks the indole ring structure.
Uniqueness
N-CYCLOHEXYL-2-[2-METHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE is unique due to its combination of a cyclohexyl group, a methyl group, and a trifluoroacetyl group attached to an indole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C19H21F3N2O2 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-cyclohexyl-2-[2-methyl-3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide |
InChI |
InChI=1S/C19H21F3N2O2/c1-12-17(18(26)19(20,21)22)14-9-5-6-10-15(14)24(12)11-16(25)23-13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,23,25) |
InChI Key |
DVISAOQTUMBDBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)NC3CCCCC3)C(=O)C(F)(F)F |
Origin of Product |
United States |
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